molecular formula C10H6F4O2S2 B14272875 1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene CAS No. 185408-11-1

1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene

Cat. No.: B14272875
CAS No.: 185408-11-1
M. Wt: 298.3 g/mol
InChI Key: OGEDYVMCYWFXHX-UHFFFAOYSA-N
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Description

1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene is an organic compound characterized by the presence of two ethenesulfinyl groups attached to a tetrafluorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene typically involves the introduction of ethenesulfinyl groups to a tetrafluorobenzene ring. One common method is the reaction of 1,4-dibromo-2,3,5,6-tetrafluorobenzene with ethenesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene undergoes various chemical reactions, including:

    Oxidation: The ethenesulfinyl groups can be oxidized to sulfone groups using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ethenesulfinyl groups to thioether groups can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, diethyl ether, and anhydrous conditions.

    Substitution: Amines, thiols, and polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: 1,4-Di(sulfonyl)-2,3,5,6-tetrafluorobenzene.

    Reduction: 1,4-Di(thioether)-2,3,5,6-tetrafluorobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of advanced materials such as polymers and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene involves its interaction with molecular targets through its ethenesulfinyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The tetrafluorobenzene ring enhances the compound’s stability and reactivity, making it a potent agent in various applications.

Comparison with Similar Compounds

Similar Compounds

    1,4-Di(ethenesulfonyl)-2,3,5,6-tetrafluorobenzene: Similar structure but with sulfonyl groups instead of sulfinyl groups.

    1,4-Di(thioether)-2,3,5,6-tetrafluorobenzene: Similar structure but with thioether groups instead of sulfinyl groups.

    1,4-Di(ethenesulfinyl)-2,3,5,6-tetrachlorobenzene: Similar structure but with chlorine atoms instead of fluorine atoms.

Uniqueness

1,4-Di(ethenesulfinyl)-2,3,5,6-tetrafluorobenzene is unique due to the presence of both ethenesulfinyl groups and tetrafluorobenzene ring. This combination imparts distinct chemical properties such as high reactivity, stability, and potential for diverse applications in various fields.

Properties

CAS No.

185408-11-1

Molecular Formula

C10H6F4O2S2

Molecular Weight

298.3 g/mol

IUPAC Name

1,4-bis(ethenylsulfinyl)-2,3,5,6-tetrafluorobenzene

InChI

InChI=1S/C10H6F4O2S2/c1-3-17(15)9-5(11)7(13)10(18(16)4-2)8(14)6(9)12/h3-4H,1-2H2

InChI Key

OGEDYVMCYWFXHX-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)C1=C(C(=C(C(=C1F)F)S(=O)C=C)F)F

Origin of Product

United States

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